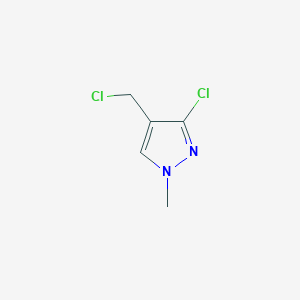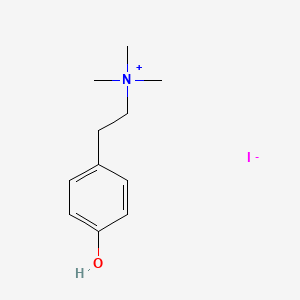
7-Chloro-5-fluoro-2-methyl-1-benzofuran-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-5-fluoro-2-methylbenzofuran-3-carbonitrile is a synthetic organic compound belonging to the benzofuran family
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-fluoro-2-methylbenzofuran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted phenol, the compound can be synthesized through a series of reactions including halogenation, nitrile formation, and cyclization.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired chemical transformations efficiently.
化学反应分析
Types of Reactions: 7-Chloro-5-fluoro-2-methylbenzofuran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
7-Chloro-5-fluoro-2-methylbenzofuran-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 7-Chloro-5-fluoro-2-methylbenzofuran-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
相似化合物的比较
- 7-Chloro-5-fluoro-2-methylbenzofuran-3-carbonitrile
- 5-Fluoro-2-methylbenzofuran-3-carbonitrile
- 7-Chloro-2-methylbenzofuran-3-carbonitrile
Comparison: Compared to its analogs, 7-Chloro-5-fluoro-2-methylbenzofuran-3-carbonitrile is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
826990-59-4 |
|---|---|
分子式 |
C10H5ClFNO |
分子量 |
209.60 g/mol |
IUPAC 名称 |
7-chloro-5-fluoro-2-methyl-1-benzofuran-3-carbonitrile |
InChI |
InChI=1S/C10H5ClFNO/c1-5-8(4-13)7-2-6(12)3-9(11)10(7)14-5/h2-3H,1H3 |
InChI 键 |
XUGIEIRRGAQBET-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(O1)C(=CC(=C2)F)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



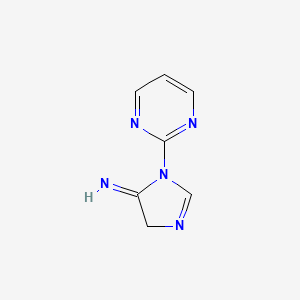
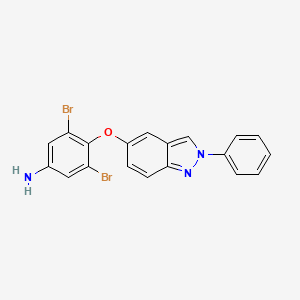
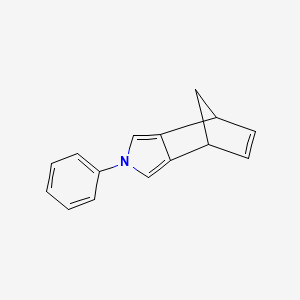
![2-[(Furan-3-yl)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925673.png)
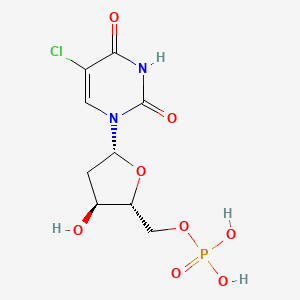

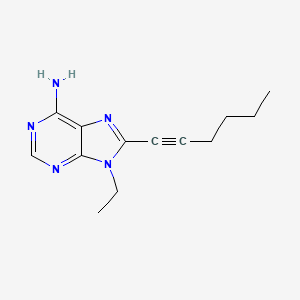
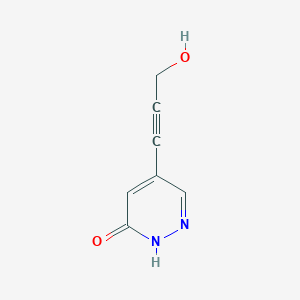

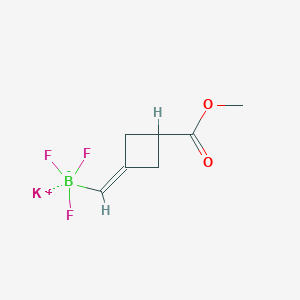
![2-Chloro-3-methyl-4-((1S,3R,5R)-1,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12925719.png)
